methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.15691181 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to their biological effects . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to downstream effects such as the inhibition of certain viruses .
Pharmacokinetics
It’s known that the incorporation of a piperazine moiety into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to induce apoptosis of tumor cells at certain concentrations .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve impulse transmission. Additionally, the compound may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase, potentially modulating their activities and influencing cellular redox balance .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell survival and growth . In cancer cells, it may induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, the compound can affect cellular metabolism by altering the activity of key metabolic enzymes, such as hexokinase and lactate dehydrogenase, thereby influencing glycolysis and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . This binding interaction is crucial for its role in modulating cholinergic signaling. Additionally, the compound may interact with transcription factors and other regulatory proteins, leading to changes in gene expression and cellular responses . These interactions can result in the activation or inhibition of specific signaling pathways, ultimately influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its effects on cellular function may vary depending on the duration of exposure. Short-term exposure to the compound can lead to immediate changes in enzyme activity and gene expression, while long-term exposure may result in more sustained effects on cell signaling and metabolism . Additionally, the compound’s stability and degradation products can influence its overall efficacy and safety in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Studies have shown that the compound has a threshold effect, where its beneficial effects are observed within a specific dosage range, while exceeding this range can lead to detrimental outcomes . It is essential to determine the optimal dosage for achieving the desired effects while minimizing potential toxicity in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play critical roles in its metabolism and biotransformation . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and overall efficacy . Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For example, it may be transported across cell membranes by organic cation transporters (OCTs) or other membrane transport proteins . Once inside the cells, the compound can accumulate in specific cellular compartments, such as the cytoplasm or mitochondria, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and safety in vivo .
Properties
IUPAC Name |
methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-29-21(28)16-7-8-18-19(15-16)23-22(30)26(20(18)27)14-11-24-9-12-25(13-10-24)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJCACXIPKJIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.